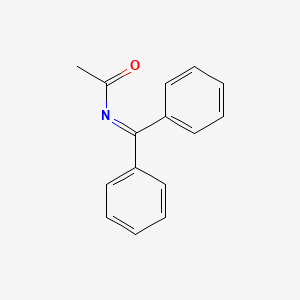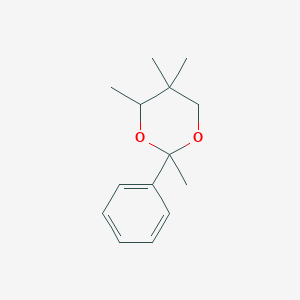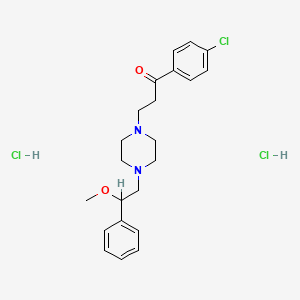
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide is an organoarsenic compound characterized by its unique structure, which includes an ethoxy group, a phenylethenyl group, and a triphenylarsanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide typically involves the reaction of triphenylarsine with ethyl phenylacetate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iodine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium chloride in acetone under reflux conditions.
Major Products Formed
Oxidation: Formation of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium oxide.
Reduction: Formation of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium hydride.
Substitution: Formation of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium chloride or bromide.
Scientific Research Applications
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.
Mechanism of Action
The mechanism of action of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide involves its interaction with specific molecular targets. The compound can bind to cellular proteins and enzymes, disrupting their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Triphenylarsine: A related compound with similar structural features but lacking the ethoxy and phenylethenyl groups.
(2-Ethoxy-2-phenylethenyl)arsine: Similar structure but without the triphenylarsanium moiety.
(2-Phenylethenyl)(triphenyl)arsanium iodide: Lacks the ethoxy group.
Uniqueness
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide is unique due to the presence of both the ethoxy and phenylethenyl groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
24904-07-2 |
|---|---|
Molecular Formula |
C28H26AsIO |
Molecular Weight |
580.3 g/mol |
IUPAC Name |
(2-ethoxy-2-phenylethenyl)-triphenylarsanium;iodide |
InChI |
InChI=1S/C28H26AsO.HI/c1-2-30-28(24-15-7-3-8-16-24)23-29(25-17-9-4-10-18-25,26-19-11-5-12-20-26)27-21-13-6-14-22-27;/h3-23H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
LVEPBRYKDPXIIN-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
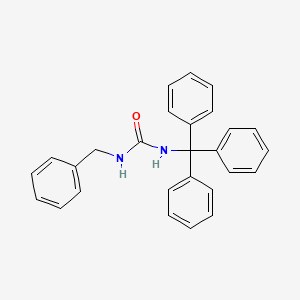
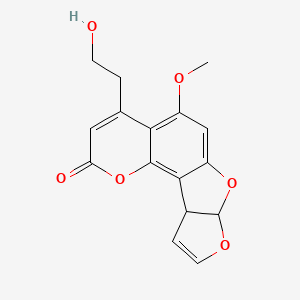

![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)

